molecular formula C5H7NO B082768 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- CAS No. 13950-21-5

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-

Cat. No. B082768
CAS RN: 13950-21-5
M. Wt: 97.12 g/mol
InChI Key: VHGGRTWHRJRQKU-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- is a chemical compound with the formula C5H7NO. It contains a total of 14 atoms, including 7 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It is an important class of γ-lactam compounds and is widely present in the structure of natural products, drugs, and biologically active molecules .


Synthesis Analysis

A four-step, practical, and easily scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block of the antidiabetic drug glimepiride, has been accomplished. Key features of the synthesis include the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .


Molecular Structure Analysis

The molecular structure of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- includes 2 double bonds, 1 five-membered ring, and 1 tertiary amide (aliphatic) .


Chemical Reactions Analysis

The synthesis methods and strategies based on 2H-pyrrol-2-ones skeleton including 1,5-dihydro-2H-pyrrol-2-ones have made great progress .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- include a molecular weight of 97.12 g/mol .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed. In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Future Directions

The main advantages of the synthesis process of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- are the scalable synthetic route and decreased number of reaction steps, which paves the way for the industrial-scale synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one .

Mechanism of Action

Target of Action

This compound is a derivative of pyrrole, which is a basic structure in many natural compounds and drugs

Mode of Action

It has been synthesized for the first time by ethynylation of 1-methyl-1h-pyrrole-2-carbaldehyde with acetylene in the superbasic system koh-dmso-h2o under atmospheric pressure . This suggests that the compound might interact with its targets through a radical approach.

Biochemical Pathways

Pyrrole derivatives are known to be involved in various biological processes, including the synthesis of heme, a component of hemoglobin

Action Environment

The action, efficacy, and stability of 1-Methyl-1H-pyrrol-2(5H)-one can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the superbasic system KOH-DMSO-H2O was used for its synthesis , suggesting that the compound might be stable and active in basic environments.

properties

IUPAC Name

1-methyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGGRTWHRJRQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336725
Record name 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-

CAS RN

13950-21-5
Record name 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any other studies investigating the biological activity of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- from fungal sources?

A1: While the provided study focuses on the volatile profile, it does not delve into the specific biological activities of individual compounds []. Further research exploring the potential bioactivities of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-, particularly from fungal sources like P. hepiali, is necessary. Investigating its potential antimicrobial, antioxidant, or cytotoxic activities could be promising research avenues.

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